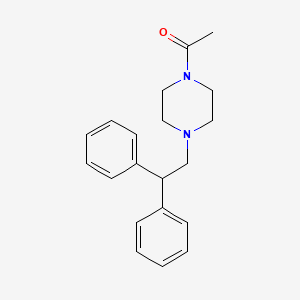

1-acetyl-4-(2,2-diphenylethyl)piperazine

Description

1-Acetyl-4-(2,2-diphenylethyl)piperazine is a piperazine derivative characterized by a 2,2-diphenylethyl group at the 4-position and an acetyl moiety at the 1-position of the piperazine ring. This compound belongs to a broader class of 1-substituted-4-(diphenylethyl)piperazines, which have been studied for diverse pharmacological activities, including analgesia, antimalarial effects, and modulation of neurotransmitter transporters .

Properties

IUPAC Name |

1-[4-(2,2-diphenylethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-17(23)22-14-12-21(13-15-22)16-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGWTZKWWMXQFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198374 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following compounds are structurally or functionally relevant for comparison:

- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) : A potent analgesic with morphine-like activity .

- RCQ Series (e.g., D3) : Antimalarial compounds incorporating 1-(2,2-diphenylethyl)piperazine .

- 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) : An antifungal intermediate .

- GBR 12909 Analogues : Dopamine transporter ligands with piperazine cores .

Pharmacological Activity

Analgesic Activity

- MT-45 : Exhibits analgesic potency comparable to morphine (ED₅₀ = 1.14–1.97× morphine in mice). The S(+)-enantiomer is significantly more active than the R(−)-form, highlighting stereochemical dependence .

Antimalarial Activity

- RCQ Series: The 2,2-diphenylethyl-piperazine moiety in D3 improved metabolic stability over earlier imipramine-derived analogues.

- 1-Acetyl-4-(2,2-diphenylethyl)piperazine : Unstudied for antimalarial activity, but the acetyl group could enhance solubility, addressing cLogP limitations of D3.

Neurological Targets

- GBR 12909 Analogues: Piperazine derivatives with 3,3-diphenylpropyl or 2,2-diphenylethyl groups show nanomolar affinity for dopamine transporters (Ki = 2–10 nM) .

Physicochemical Properties

Key Observations :

Metabolic Stability and Toxicity

- This compound : Acetylation may shield the piperazine ring from oxidative metabolism, enhancing stability. Toxicity data are lacking, but structural similarities to MT-45 warrant caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.